

Affinine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: **Affinine**

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An In-depth Overview of the Vobasine Alkaloid with Cholinesterase Inhibitory Activity

Abstract

Affinine, a vobasine-type monoterpenoid indole alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, primarily stemming from its activity as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of **Affinine**, including its chemical properties, isolation and synthesis, mechanism of action, and the experimental protocols relevant to its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products in neuroscience and pharmacology.

Chemical and Physical Properties

Affinine is a naturally occurring compound found in various species of the *Tabernaemontana* genus, a group of plants known for their rich alkaloidal content.^{[1][2]} The fundamental chemical and physical characteristics of **Affinine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂	[3]
Molar Mass	324.424 g/mol	[3]
IUPAC Name	(1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0 ^{3,11} .0 ^{4,9}]octadeca-3(11),4,6,8-tetraen-12-one	[3]
CAS Number	2134-82-9	[3]
Class	Monoterpene Indole Alkaloid (Vobasine-type)	[1]

Isolation and Synthesis

Isolation from Natural Sources

Affinine is typically isolated from the plant material of *Tabernaemontana* species. A general procedure for the extraction and isolation of alkaloids from plant matter is outlined below. It is important to note that specific yields and purification steps may vary depending on the plant species and the purity of the starting material.

Experimental Protocol: General Alkaloid Extraction and Isolation

- Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to solvent extraction.^[4] This can be achieved through maceration or Soxhlet extraction using a suitable solvent such as methanol or ethanol.
- Acid-Base Extraction: The crude extract is then acidified (e.g., with 2.5% HCl) to protonate the basic alkaloids, rendering them water-soluble. The acidic aqueous solution is washed with a non-polar solvent (e.g., n-hexane or chloroform) to remove neutral and acidic impurities.

- Basification and Re-extraction: The acidic aqueous phase is then basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted into an immiscible organic solvent like chloroform or dichloromethane.
- Purification: The crude alkaloid extract is purified using chromatographic techniques. Centrifugal Partition Chromatography (CPC) can be employed for prefractionation.^[5] Further purification is typically achieved through column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).^[4] Fractions are monitored by thin-layer chromatography (TLC) and visualized using Dragendorff's reagent.
- Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).^[4]

Total Synthesis

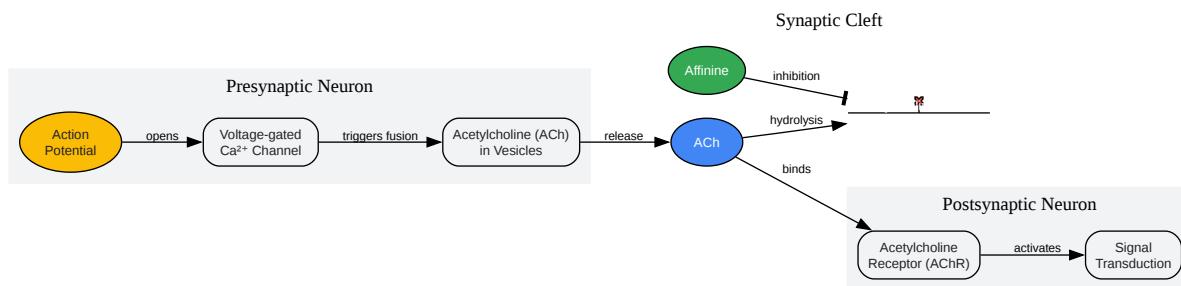
The total synthesis of vobasine alkaloids like **Affinine** presents a significant challenge in organic chemistry. While a specific total synthesis for **Affinine** is not readily available in the provided search results, the general strategies for constructing the core structure of related indole alkaloids often involve multi-step sequences. These syntheses are crucial for providing access to larger quantities of the compound for biological studies and for the generation of structural analogs for structure-activity relationship (SAR) studies. The synthesis of related, more complex bisindole aspidosperma alkaloids has been reported, which involves the late-stage coupling of monomeric units.^{[6][7]}

Mechanism of Action: Cholinesterase Inhibition

The primary reported mechanism of action for **Affinine** is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).^[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve impulse.^[8] By inhibiting these enzymes, **Affinine** increases the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.^[9] This mechanism is the basis for the therapeutic use of several drugs in the treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.

Cholinergic Signaling Pathway

The cholinergic signaling pathway is fundamental for cognitive functions such as learning and memory. The inhibition of acetylcholinesterase by a compound like **Affinine** directly impacts this pathway by preventing the breakdown of acetylcholine.



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Figure 1. Cholinergic signaling pathway and the inhibitory action of **Affinine**.

In Vitro Assessment of Cholinesterase Inhibition

The inhibitory activity of **Affinine** against AChE and BChE can be quantified using the Ellman's method, a widely used spectrophotometric assay.[3][10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format.

Reagents:

- 0.1 M Phosphate Buffer (pH 8.0)
- 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer

- 14 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh)
- Acetylcholinesterase (AChE) solution in phosphate buffer
- **Affinine** stock solution (in a suitable solvent like DMSO, with serial dilutions)
- Solvent for **Affinine** (as a control)

Procedure:

- Plate Setup:
 - Blank: 150 μ L Phosphate Buffer + 10 μ L DTNB + 10 μ L ATCI.
 - Control (100% activity): 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L solvent.
 - Test Sample: 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L **Affinine** solution (at various concentrations).
- Pre-incubation: Add the buffer, AChE solution, DTNB, and **Affinine**/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
- Reaction Initiation: Add 10 μ L of the ATCI substrate solution to all wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes. The rate of the reaction is proportional to the AChE activity.
- Data Analysis:
 - Calculate the rate of reaction (Δ Abs/min) for each well from the linear portion of the absorbance vs. time curve.
 - Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

- Calculate the percentage of inhibition for each concentration of **Affinine** using the formula:
% Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100
- Determine the IC₅₀ value (the concentration of **Affinine** that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A similar protocol can be used for assessing butyrylcholinesterase inhibition by substituting BChE and its specific substrate, butyrylthiocholine iodide.

Conclusion

Affinine presents a promising natural product scaffold for the development of novel therapeutic agents, particularly for neurological disorders associated with cholinergic deficits. Its role as a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase warrants further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the isolation, synthesis, and pharmacological activity of this intriguing vobasine alkaloid. Further studies are needed to fully elucidate its therapeutic potential, including in vivo efficacy, pharmacokinetic profiling, and safety assessments.

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